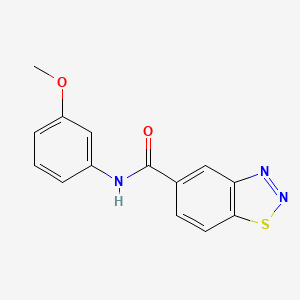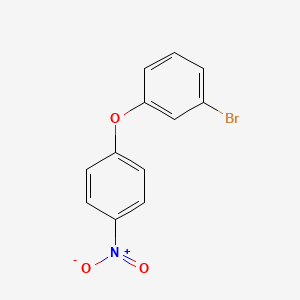![molecular formula C12H16N2OS B5696490 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5696490.png)
4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol, also known as MPCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a variety of biochemical and physiological effects that make it a promising candidate for further research. In
科学的研究の応用
4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been studied for its potential therapeutic applications in a variety of fields. It has been found to possess both anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases. Additionally, 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been found to exhibit antioxidant and antimicrobial activities, which further expands its potential applications in the medical field.
作用機序
The mechanism of action of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been found to possess a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models, as well as inhibit the growth of cancer cells in vitro. Additionally, 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been found to possess antimicrobial activity against a variety of microorganisms, including bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol for lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported. Additionally, 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol. One area of interest is the development of new drugs based on the structure of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol for the treatment of cancer and other inflammatory diseases. Additionally, further research is needed to fully elucidate the mechanism of action of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol and to identify other potential targets for this compound. Finally, more studies are needed to evaluate the safety and efficacy of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol in humans, particularly in the context of clinical trials.
合成法
4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol can be synthesized by reacting 4-hydroxybenzene-1-carbothioamide with 4-methylpiperazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as methanol and dimethylformamide.
特性
IUPAC Name |
(4-hydroxyphenyl)-(4-methylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(15)5-3-10/h2-5,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZBUFBFBNJQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methyl-1-piperazinyl)carbothioyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

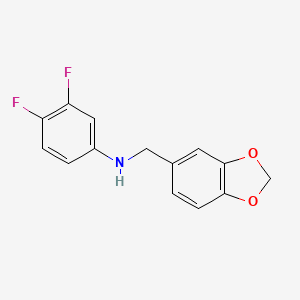
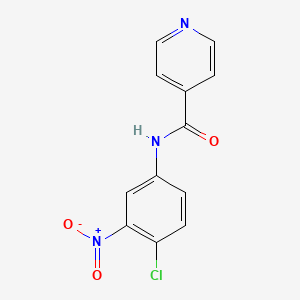
![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5696431.png)
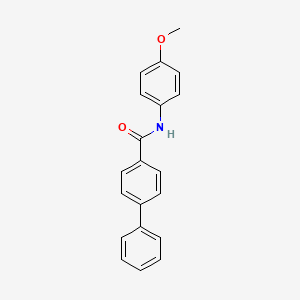
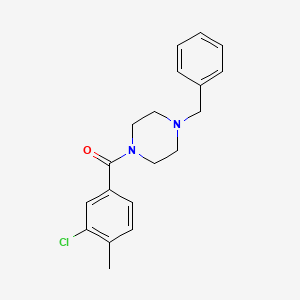
![N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)
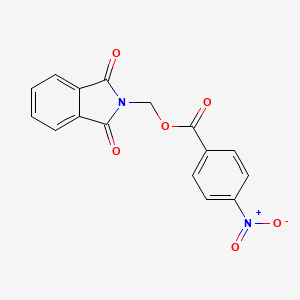
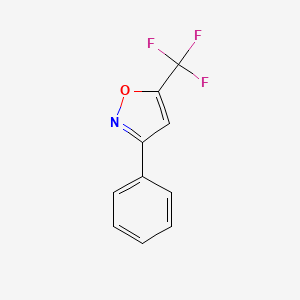
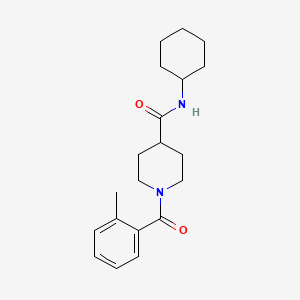
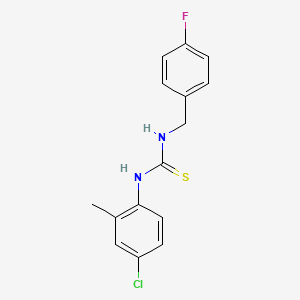
![4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid](/img/structure/B5696469.png)
